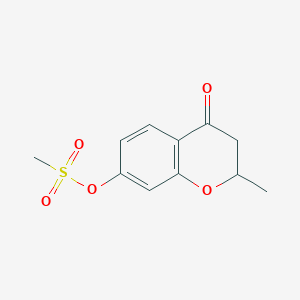
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate typically involves the reaction of 2-methyl-4-oxo-3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols, or alkoxides).
Scientific Research Applications
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a reduction in the activity of these targets. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Methyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl methanesulfonate can be compared with other benzopyran derivatives such as flavanones and chromones. While all these compounds share a common benzopyran core, they differ in their substituents and biological activities. For example:
Properties
CAS No. |
62113-87-5 |
|---|---|
Molecular Formula |
C11H12O5S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(2-methyl-4-oxo-2,3-dihydrochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C11H12O5S/c1-7-5-10(12)9-4-3-8(6-11(9)15-7)16-17(2,13)14/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
IDIVYTPWWXITEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















